Rolapitant (1S,2R,3R)-Isomer

Description

Properties

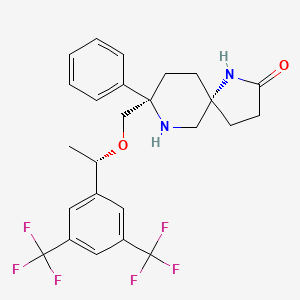

Molecular Formula |

C25H26F6N2O2 |

|---|---|

Molecular Weight |

500.5 g/mol |

IUPAC Name |

(5R,8R)-8-[[(1S)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one |

InChI |

InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23-/m0/s1 |

InChI Key |

FIVSJYGQAIEMOC-GMWOSMDTSA-N |

Isomeric SMILES |

C[C@@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@@]2(CC[C@@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Molecular and Receptor Level Pharmacology of Rolapitant 1s,2r,3r Isomer

Detailed Neurokinin-1 Receptor Interaction Dynamics

The interaction of Rolapitant (B1662417) (1S,2R,3R)-Isomer with the NK1 receptor is a complex process defined by its high-affinity binding, remarkable selectivity, and functional antagonism.

High-Affinity Binding Characteristics (K_i values in diverse species)

Rolapitant exhibits a high binding affinity for the human NK1 receptor, with a reported inhibitory constant (K_i) of 0.66 nM. medchemexpress.comnewdrugapprovals.org This strong binding affinity is a key determinant of its potency. The affinity of Rolapitant for the NK1 receptor has been evaluated across various species, demonstrating preferential binding to human, guinea pig, gerbil, and monkey NK1 receptors over those of the rat, mouse, and rabbit. medchemexpress.com

Table 1: Rolapitant (1S,2R,3R)-Isomer NK1 Receptor Binding Affinities (K_i)

| Species | K_i Value (nM) |

| Human | 0.66 |

Note: Data derived from in vitro studies.

Receptor Selectivity Profiles (NK1 vs. NK2, NK3)

A hallmark of Rolapitant's pharmacological profile is its exceptional selectivity for the NK1 receptor subtype over the NK2 and NK3 receptors. medchemexpress.com In vitro studies have demonstrated that Rolapitant is over 1000-fold more selective for the human NK1 receptor compared to the human NK2 and NK3 subtypes. medchemexpress.comnewdrugapprovals.org This high degree of selectivity minimizes off-target effects and contributes to its well-defined mechanism of action. Furthermore, Rolapitant does not show significant affinity for a wide array of other receptors, transporters, and enzymes. fda.gov

Table 2: this compound Receptor Selectivity

| Receptor Subtype | Selectivity vs. Human NK1 |

| Human NK2 | >1000-fold |

| Human NK3 | >1000-fold |

Note: Data based on in vitro selectivity assays.

Functional Competitive Antagonism Mechanisms (e.g., Calcium Efflux Inhibition)

Rolapitant functions as a functionally competitive antagonist at the NK1 receptor. newdrugapprovals.org This has been demonstrated in studies measuring calcium efflux, a downstream signaling event following NK1 receptor activation. In Chinese Hamster Ovary (CHO) cells expressing the human NK1 receptor, Rolapitant was shown to inhibit calcium efflux induced by an NK1 receptor agonist in a concentration-dependent and competitive manner. medchemexpress.com The calculated equilibrium dissociation constant (Kb) for this functional antagonism is 0.17 nM. newdrugapprovals.org This indicates that Rolapitant directly competes with the endogenous ligand, Substance P, for binding to the NK1 receptor, thereby preventing receptor activation and subsequent intracellular signaling. drugcentral.org

In Vitro Receptor Occupancy Studies

In vitro and in vivo studies, including Positron Emission Tomography (PET) imaging in humans, have confirmed that Rolapitant achieves high and sustained occupancy of NK1 receptors in the brain. nih.gov A single oral dose can lead to near-saturable binding to NK1 receptors, with a mean occupancy of 94% in the cortex. nih.gov Pharmacokinetic and pharmacodynamic modeling predicts that specific plasma concentrations of Rolapitant result in greater than 90% NK1 receptor occupancy in the cortex for up to 120 hours post-dose. nih.gov This long-lasting receptor occupancy is a key feature of its clinical utility.

Molecular Basis of Neurokinin-1 Receptor Antagonism

The antagonistic action of Rolapitant at the NK1 receptor is rooted in its specific molecular interactions at the receptor's binding site.

Ligand-Receptor Recognition and Binding Site Analysis

As a selective antagonist, Rolapitant competitively binds to and blocks the activity of the NK1 receptor in the central nervous system. drugcentral.org This prevents the binding of the endogenous ligand, Substance P, a key neurotransmitter involved in emetic signaling. drugbank.comnih.gov The interaction between Substance P and the NK1 receptor is a critical step in the induction of nausea and vomiting. drugcentral.org By physically occupying the binding site, Rolapitant prevents the conformational changes in the receptor that are necessary for signal transduction. While detailed crystallographic data specifying the precise amino acid interactions of the (1S,2R,3R)-isomer of Rolapitant within the NK1 receptor binding pocket are not extensively published, the competitive nature of its binding confirms a direct interaction with the ligand-binding domain. drugcentral.org Structure-activity relationship studies of other non-peptide NK1 receptor antagonists suggest that residues such as His265, Ser169, Glu193, Lys194, Phe264, Phe267, Pro271, and Tyr272 are involved in the binding of this class of compounds. wikipedia.org

Inhibition of Substance P-Mediated Signaling Pathways

Rolapitant functions as a potent and highly selective antagonist of the human neurokinin-1 (NK-1) receptor. nih.govnih.gov The primary endogenous ligand for the NK-1 receptor is Substance P (SP), a neuropeptide implicated in numerous physiological processes, including the vomiting reflex (emesis). nih.govmdpi.com Chemotherapy can trigger the release of SP in the brain and gastrointestinal tract. nih.gov When SP binds to NK-1 receptors, it initiates a signaling cascade that leads to nausea and vomiting. nih.govsmolecule.com

Rolapitant competitively binds to and blocks the NK-1 receptor, thereby preventing the binding of SP and the subsequent activation of its signaling pathway. smolecule.comnih.gov This blockade is a key mechanism in preventing both acute and, particularly, delayed chemotherapy-induced nausea and vomiting (CINV). nih.gov In vitro studies have demonstrated that Rolapitant competitively inhibits calcium efflux induced by NK-1 receptor agonists in cells expressing the human NK-1 receptor, confirming its antagonistic effect on the intracellular signaling cascade. newdrugapprovals.org The high affinity of Rolapitant for the NK-1 receptor, with an inhibitory constant (Ki) of 0.66 nM, underscores its potent inhibitory action. nih.govresearchgate.net

| Parameter | Value | Source(s) |

| Mechanism of Action | Selective, competitive neurokinin-1 (NK-1) receptor antagonist | nih.govnih.gov |

| Endogenous Ligand Blocked | Substance P (SP) | nih.govsmolecule.com |

| Binding Affinity (Ki) | 0.66 nM | nih.govresearchgate.net |

| Functional Assay | Inhibits NK-1 agonist-induced calcium efflux | newdrugapprovals.org |

Allosteric Modulation Studies

The primary mechanism of Rolapitant at the NK-1 receptor is competitive antagonism, meaning it binds to the same site (the orthosteric pocket) as the endogenous ligand, Substance P. nih.govresearchgate.net Structural and functional studies of the NK-1 receptor with various antagonists, including precursors and clinically used drugs like netupitant (B1678218) and aprepitant (B1667566), reveal that these molecules occupy a hydrophobic cleft within the transmembrane helices of the receptor. nih.gov This binding sterically hinders the binding of Substance P. nih.gov

Currently, there is no direct evidence to suggest that Rolapitant acts as an allosteric modulator, which would involve binding to a site topographically distinct from the Substance P binding site to modulate receptor activity. researchgate.net While some NK-1 receptor antagonists, such as aprepitant, are described as having "insurmountable" or "pseudo-irreversible" characteristics, this is attributed to their very slow dissociation kinetics from the orthosteric binding pocket rather than an allosteric mechanism. researchgate.netnih.gov This slow dissociation leads to a long-lasting blockade of receptor activation. researchgate.net Studies on Rolapitant consistently point to its function as a competitive antagonist that directly blocks the Substance P binding site, with its prolonged in vivo efficacy linked to its long plasma half-life and sustained receptor occupancy. newdrugapprovals.orgnih.gov

Structure-Activity Relationship (SAR) Studies and Stereochemical Impact

Influence of (5S,8S,1R) Stereochemistry on Receptor Binding and Potency

The chemical structure of Rolapitant, systematically named (5S,8S)-8-({(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy}methyl)-8-phenyl-1,7-diazaspiro[4.5]decan-2-one, contains three defined stereogenic centers. nih.govwikipedia.org The specific spatial arrangement, or stereochemistry, of these centers is absolutely critical for its high-affinity binding to the NK-1 receptor and its pharmacological potency. For complex molecules like Rolapitant and the related NK-1 antagonist Aprepitant, which also has three chiral centers, it is common that only one of the many possible diastereoisomers exhibits the desired biological activity. nih.gov

The defined (5S, 8S, 1R) configuration of Rolapitant ensures the precise three-dimensional orientation of its key structural motifs—the spirocyclic core, the phenyl group, and the 3,5-bis(trifluoromethyl)phenyl ethoxy side chain—required for optimal interaction with the amino acid residues in the NK-1 receptor's binding pocket. newdrugapprovals.orgwikipedia.org The synthesis of Rolapitant requires sophisticated, stereocontrolled chemical reactions to establish these specific chiral centers, highlighting their importance. smolecule.com Any deviation from this exact stereochemical configuration would lead to a dramatic loss of binding affinity and antagonist activity, rendering the resulting isomer pharmacologically ineffective. This stereochemical specificity is a hallmark of the structure-activity relationship for this class of antagonists. nih.govus.es

Rational Design and Synthesis of Analogs for SAR Elucidation

The development of Rolapitant is the result of extensive structure-activity relationship (SAR) studies and rational drug design aimed at optimizing potency, selectivity, and pharmacokinetic properties of NK-1 receptor antagonists. wikipedia.orgresearchgate.net The evolution of this class of drugs saw a progression from early scaffolds like quinuclidine (B89598) (e.g., CP-96,345) to simpler piperidine-based structures (e.g., CP-99,994), and eventually to more complex heterocyclic systems like the spiro-piperidine core found in Rolapitant. nih.govwikipedia.org This spirocyclic piperidine (B6355638) motif is a privileged structure in medicinal chemistry, also found in other CNS-acting drugs. ethernet.edu.et

The rational design process focused on key structural elements known to be important for NK-1 antagonism. The 3,5-bis(trifluoromethyl)phenyl group, for instance, is a critical component for achieving high potency and is a common feature in several potent NK-1 antagonists, including Aprepitant. wikipedia.org SAR studies on earlier compounds involved creating analogs to improve properties like oral bioavailability by modifying the basicity of the piperidine nitrogen. wikipedia.org

The synthesis of Rolapitant is a convergent process that facilitates the creation of analogs for SAR elucidation. smolecule.com It involves the preparation of two advanced chiral intermediates, which are then combined and cyclized using a key ring-closing metathesis reaction to form the spirocyclic core. smolecule.com This synthetic strategy allows for systematic modifications to different parts of the molecule—such as the spiro-scaffold, the phenyl substituent, or the side chain—to probe their impact on receptor binding and functional activity. ufrgs.bracs.orgnih.gov

Correlation of Molecular Structure with Pharmacological Activity

The potent and selective pharmacological activity of Rolapitant is directly correlated with its distinct molecular structure. The molecule's architecture is optimized for high-affinity interaction with the NK-1 receptor's orthosteric binding site. nih.gov Both Rolapitant and its major active metabolite, M19, block the NK-1 receptor with high affinity and selectivity. wikipedia.org

Key structural features contributing to its activity include:

The Spirocyclic Piperidine Core: This rigid scaffold correctly orients the other functional groups for optimal receptor engagement. ethernet.edu.et

The (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy Side Chain: The two trifluoromethyl (CF₃) groups are crucial for establishing strong interactions within the hydrophobic binding pocket of the receptor, a feature that significantly enhances binding affinity. wikipedia.org

The Phenyl Group at the C8 Position: This group also contributes to the binding interactions within the receptor. newdrugapprovals.org

This specific combination of structural elements results in exceptional potency and selectivity. Rolapitant exhibits a binding affinity (Ki) for the human NK-1 receptor of 0.66 nM and displays over 1,000-fold selectivity for the NK-1 receptor compared to the related NK-2 and NK-3 receptor subtypes. nih.govnewdrugapprovals.orgresearchgate.net This high selectivity minimizes off-target effects. Furthermore, its unique structure contributes to a very long plasma half-life of approximately 180 hours, which allows for sustained receptor blockade and prevention of delayed CINV with a single dose. nih.govnih.gov

Comparative Binding Affinities of NK-1 Receptor Antagonists

| Compound | Binding Affinity (Ki, nM) for human NK-1 Receptor | Source(s) |

|---|---|---|

| Rolapitant | 0.66 | nih.govresearchgate.net |

| Aprepitant | 0.12 | researchgate.net |

| Netupitant | 1.0 | researchgate.net |

| CP-99,994 | - | nih.gov |

Preclinical Pharmacokinetics and Drug Metabolism Research of Rolapitant 1s,2r,3r Isomer

In Vitro and In Vivo Absorption and Distribution Characteristics (Preclinical)

The absorption and distribution of Rolapitant (B1662417) have been characterized through various preclinical and in vitro investigations, revealing its behavior after administration.

Preclinical studies have established that Rolapitant is capable of crossing the blood-brain barrier. It was initially characterized as a central nervous system (CNS) penetrant neurokinin-1 (NK1) receptor antagonist based on animal models of emesis. newdrugapprovals.org A positron emission tomography (PET) study in humans later confirmed that Rolapitant penetrates the blood-brain barrier and occupies NK1 receptors in the brain in a dose-dependent manner. fda.govnih.gov Further preclinical evidence from a study in rats using radiolabeled Rolapitant ([131I]I-Rolapitant) demonstrated high uptake in the brain, reinforcing its ability to access the CNS. researchgate.net

In vitro studies using human plasma have shown that Rolapitant is extensively bound to plasma proteins. The binding is reported to be greater than 99.8%. newdrugapprovals.orgfda.govwikipedia.orgnih.gov The major active metabolite of Rolapitant, known as M19, also exhibits high plasma protein binding of over 99% in humans. fda.gov The unbound fraction of Rolapitant, which is the pharmacologically active portion, is consequently very low, measured at approximately 1.06% to 1.26% in human plasma samples. fda.gov

Table 1: In Vitro Plasma Protein Binding of Rolapitant and Metabolite M19

| Compound | Species | Percent Bound (%) | Unbound Fraction (%) |

| Rolapitant | Human | >99.8 newdrugapprovals.orgfda.govwikipedia.orgnih.gov | 1.06 - 1.26 fda.gov |

| M19 | Human | >99 fda.gov | Not Specified |

The distribution of Rolapitant throughout the body is extensive, as indicated by its large apparent volume of distribution (Vd/F), which has been estimated at approximately 460 L in healthy subjects and 387 L in cancer patients. fda.govnih.govfda.govtersera.com This large volume of distribution suggests significant sequestration into various tissues. fda.govfda.gov Studies have indicated a minimal and not meaningful distribution into red blood cells. fda.gov Following oral administration in preclinical rat models, the highest concentrations of the compound were observed in the small intestine and liver, while the brain had the lowest concentration. tandfonline.com This aligns with findings from a human mass balance study where the primary route of elimination was hepatobiliary, with the majority of radioactivity recovered in feces, suggesting significant distribution to the liver and gastrointestinal tract. fda.govresearchgate.netresearchgate.net

Preclinical Elimination Pathways and Kinetics

Excretion Routes (Fecal, Urinary) and Proportions in Animal Models

Preclinical studies, including those in humans, have identified the primary routes of elimination for rolapitant and its metabolites. The principal pathway for excretion is through the feces via the hepatic/biliary route. fda.govfda.gov Following a single oral administration of radiolabeled rolapitant, the majority of the dose is recovered in the feces. fda.gov

In a human mass balance study, an average of 73% of the administered radioactive dose was recovered in the feces over a six-week period, with a range of 52% to 89%. fda.gov Unchanged rolapitant was the predominant substance found in the feces. fda.gov A smaller portion of the dose is eliminated through the urinary tract, accounting for an average of 14.2% (range of 9% to 20%) of the dose, primarily as metabolites. fda.gov These findings indicate that hepatic metabolism and subsequent biliary excretion are the main clearance mechanisms for rolapitant. fda.govfda.gov

Terminal Elimination Half-Life in Preclinical Species

Rolapitant is characterized by a notably long terminal elimination half-life across different species, a key feature of its pharmacokinetic profile. nih.govclinicaltrials.gov This extended half-life allows for a single dose to provide therapeutic coverage over an extended period. nih.gov

In preclinical studies involving rats, the terminal half-life (t½) of rolapitant showed a sex-dependent difference, ranging from 7.14 to 8.01 hours in males and from 25.1 to 29.3 hours in females. fda.gov In human studies, which are also considered in the preclinical evaluation of a drug, the mean terminal half-life is consistently long, ranging from 169 to 183 hours (approximately 7 days). clinicaltrials.govwikipedia.orgdrugbank.com This long half-life is independent of the dose administered within the clinical range. clinicaltrials.gov The half-life of its major active metabolite, M19, is also extended, at approximately 158 hours. fda.gov

| Species | Sex | Terminal Half-Life (t½) in hours | Reference |

|---|---|---|---|

| Rat | Male | 7.14 - 8.01 | fda.gov |

| Female | 25.1 - 29.3 | fda.gov | |

| Human | N/A | 169 - 183 | clinicaltrials.govwikipedia.orgdrugbank.com |

Preclinical Drug-Drug Interaction Mechanisms

Inhibition of Drug Transporter Proteins (e.g., ABCG2, P-glycoprotein)

In addition to its effects on metabolic enzymes, preclinical studies have demonstrated that oral rolapitant can inhibit key drug transporter proteins. wikipedia.org Specifically, it has been identified as an inhibitor of P-glycoprotein (P-gp, also known as ABCB1) and the Breast Cancer Resistance Protein (BCRP, also known as ABCG2). dovepress.comnih.govwikipedia.orgnih.gov These transporters are located in various tissues, including the intestines, liver, kidneys, and the blood-brain barrier, and play a crucial role in the absorption, distribution, and elimination of many drugs. nih.gov

The inhibition of these transporters can lead to clinically significant drug-drug interactions. wikipedia.org For instance, co-administration of rolapitant has been shown to increase the plasma concentrations of drugs that are substrates of P-gp and BCRP. wikipedia.org Studies have demonstrated that rolapitant can increase the plasma levels of the P-gp substrate digoxin (B3395198) by 70% and the BCRP substrate sulfasalazine (B1682708) by twofold. wikipedia.org Therefore, when rolapitant is used concomitantly with substrates of P-gp or BCRP that have a narrow therapeutic index, monitoring for potential adverse reactions is recommended. medscape.com It is noteworthy that the intravenous formulation of rolapitant does not appear to significantly inhibit these transporters. dovepress.com

In Vitro Assessment of CYP Inhibition (e.g., CYP1A2, CYP2A6, CYP2E1)

In vitro studies have been crucial in characterizing the potential of rolapitant and its major active metabolite, M19, to inhibit various cytochrome P450 (CYP) enzymes. These studies are fundamental in predicting potential drug-drug interactions.

Unlike some other neurokinin-1 (NK1) receptor antagonists, rolapitant is not an inhibitor or an inducer of CYP3A4. researchgate.netnih.govmedchemexpress.com This is a significant finding, as CYP3A4 is responsible for the metabolism of a large number of therapeutic agents. The lack of interaction with CYP3A4 minimizes the need for dose adjustments of co-administered drugs that are substrates of this enzyme. researchgate.netnewdrugapprovals.org

In contrast, rolapitant has been identified as a moderate inhibitor of CYP2D6. fda.govdrugs.comresearchgate.net This inhibitory effect is notable for its persistence. fda.govdrugs.comdrugs.com

The following table summarizes the in vitro inhibitory potential of rolapitant on various CYP enzymes.

| CYP Enzyme | Rolapitant Inhibition | Likelihood of Clinical Interaction | Reference |

| CYP1A2 | Not an inhibitor | Unlikely | fda.govfda.govfda.govnih.gov |

| CYP2A6 | Inhibitor (in vitro) | Unlikely | fda.govfda.govdrugs.com |

| CYP2E1 | Not an inhibitor | Unlikely | fda.govfda.govnih.gov |

| CYP2B6 | Minimal inhibitory effects | Unlikely | researchgate.netnih.gov |

| CYP2C8 | No clinically significant effects | Unlikely | fda.govresearchgate.netnih.gov |

| CYP2C9 | No clinically significant effects | Unlikely | fda.govresearchgate.netnih.gov |

| CYP2C19 | Slight increase in substrate Cmax | Possible, but not clinically significant | fda.govresearchgate.netnih.gov |

| CYP2D6 | Moderate inhibitor | Likely | fda.govdrugs.comresearchgate.netnih.gov |

| CYP3A4 | Not an inhibitor or inducer | Unlikely | researchgate.netnih.govnewdrugapprovals.orgnih.gov |

Prediction and Mechanistic Understanding of Preclinical Interactions

The preclinical evaluation of rolapitant's interaction potential extends beyond direct enzyme inhibition to understand the broader mechanisms that could lead to drug-drug interactions. Rolapitant is a selective and competitive antagonist of the human substance P/neurokinin-1 (NK1) receptor. fda.govnewdrugapprovals.orgncats.io It has a high affinity for the NK1 receptor and does not show significant affinity for NK2 or NK3 receptors. fda.govmedchemexpress.comncats.io

Rolapitant itself is primarily metabolized by CYP3A4. researchgate.netnih.govpatsnap.com However, as established, it does not significantly inhibit or induce this enzyme, which is a key differentiator from other NK1 receptor antagonists and reduces the potential for certain drug-drug interactions. newdrugapprovals.orgpatsnap.comdrugbank.com

The primary mechanism for clinically significant drug interactions with rolapitant involves its role as a moderate inhibitor of CYP2D6. drugs.comnih.gov This inhibition is long-lasting, persisting for at least 28 days after a single dose. fda.govdrugs.com This prolonged effect is a critical consideration in clinical practice. The co-administration of rolapitant with substrates of CYP2D6, particularly those with a narrow therapeutic index, is contraindicated due to the risk of increased plasma concentrations of the substrate, which could lead to serious adverse events. drugs.com

In addition to CYP2D6 inhibition, rolapitant is also an inhibitor of the breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are important drug transporters. fda.govfda.govdrugs.com Inhibition of these transporters can lead to increased plasma concentrations of their substrates. ncats.io For instance, co-administration of rolapitant has been shown to increase the systemic exposure to sulfasalazine, a BCRP substrate. fda.gov

In vitro studies have also indicated that rolapitant is not a substrate for P-glycoprotein, OATP1B1, or OATP1B3. fda.gov Furthermore, oral rolapitant is considered unlikely to inhibit OATP1B1, OATP1B3, organic anion transporters (OAT1 and OAT3), organic cation transporter (OCT2), and multidrug and toxin extrusion proteins (MATE1 and MATE2K). drugs.com

Advanced Research Methodologies and Emerging Applications of Rolapitant 1s,2r,3r Isomer

Computational Chemistry and Molecular Modeling Studies

Computational modeling serves as a powerful tool in modern drug discovery, providing deep insights into the molecular interactions that govern a drug's efficacy and behavior. smolecule.com For the Rolapitant (B1662417) (1S,2R,3R)-isomer, these techniques are instrumental in elucidating its binding mechanism to the NK1 receptor and other potential biological targets.

Molecular Docking Simulations of Rolapitant with NK1 Receptor and Enzymes

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme, offering insights into binding affinity and the nature of the interaction. researchgate.net While specific docking studies of the Rolapitant (1S,2R,3R)-isomer with the NK1 receptor are not extensively detailed in publicly available literature, the methodology has been applied to Rolapitant with other targets. For instance, a molecular docking analysis of Rolapitant with the deubiquitinase OTUD3, a potential anti-cancer target, revealed a strong binding affinity. nih.gov

The simulation predicted multiple molecular interactions responsible for the stable binding of Rolapitant within the S1 Ub-binding site pocket of OTUD3. nih.gov These interactions are crucial for understanding the compound's activity at a molecular level.

Table 1: Predicted Molecular Interactions of Rolapitant with OTUD3 from Docking Simulation. nih.gov

| Interaction Type | Interacting Residues of OTUD3 |

| Binding Affinity | -7.4 kcal/mol |

| Hydrogen Bonds | Asn136 |

| Hydrophobic Interactions | Ile152, Trp160, Ile162, Tyr177, Tyr183 |

| π-Stacking Bonds | Tyr177 |

In the context of its primary target, the NK1 receptor, docking simulations for the (1S,2R,3R)-isomer would be used to model its fit within the receptor's binding pocket. Such studies are foundational for understanding structure-activity relationships among different NK1 receptor antagonists. acs.org

Molecular Dynamics Simulations to Elucidate Protein-Ligand Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex over time, offering information on the stability of the interaction and conformational changes in both the ligand and the protein. smolecule.comsemanticscholar.org MD simulations have been employed to assess the stability of other NK1 receptor antagonists, such as aprepitant (B1667566) analogs, within the receptor binding site. smolecule.com

For the this compound, an MD simulation would typically follow a molecular docking study to validate the stability of the predicted binding pose within the NK1 receptor. The simulation would track atomic movements over a set period (e.g., nanoseconds), and the analysis of the resulting trajectory would reveal:

Conformational Stability: Root-mean-square deviation (RMSD) calculations would indicate how much the ligand and protein structures deviate from their initial state, with lower values suggesting greater stability. smolecule.com

Key Interactions: Analysis of the simulation can identify which hydrogen bonds and hydrophobic interactions are consistently maintained over time, highlighting the most critical residues for binding.

Binding Free Energy: Techniques like Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. smolecule.com

While a study repurposed several drugs, including Rolapitant, as potential arginase inhibitors and used MD simulations to check the stability of the protein-ligand interaction, specific results for Rolapitant were not detailed. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. acs.org For NK1 receptor antagonists, a QSAR model could be developed to predict the antagonistic activity of new chemical entities based on their structural or physicochemical properties.

A typical QSAR study for a class of compounds like NK1 antagonists, including the this compound, would involve these steps:

Data Set Compilation: A collection of molecules with known NK1 receptor binding affinities or functional activities is assembled.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its constitutional, topological, geometrical, and electronic properties is calculated.

Model Development: Statistical methods are used to build a mathematical equation linking the descriptors to the biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure its reliability.

Such a model could accelerate the discovery of novel and more potent NK1 antagonists by prioritizing which compounds to synthesize and test. acs.org

Analytical Methodologies for Research and Development

The development of robust analytical methods is essential for confirming the identity, purity, and quality of a specific stereoisomer like Rolapitant (1S,2R,3R). These methods are critical throughout the drug development process, from initial research to final quality control.

Development and Validation of Chromatographic Methods for Isomer Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of pharmaceutical compounds. For a chiral molecule like Rolapitant, which has multiple stereoisomers, developing a method capable of separating the desired (1S,2R,3R)-isomer from its counterparts is crucial. This is typically achieved using a chiral stationary phase (CSP) in the HPLC column.

The development of such a method would involve optimizing various chromatographic parameters:

Column: Selecting an appropriate CSP that can effectively resolve the Rolapitant stereoisomers.

Mobile Phase: Adjusting the composition and pH of the solvent system (e.g., a mixture of acetonitrile (B52724) and a buffer) to achieve optimal separation.

Flow Rate and Temperature: Fine-tuning the flow rate of the mobile phase and the column temperature to improve resolution and peak shape.

Once developed, the method must be validated according to International Conference on Harmonization (ICH) guidelines to ensure it is suitable for its intended purpose.

Table 2: Typical Validation Parameters for a Chiral HPLC Method.

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components (e.g., other isomers, impurities). | The peak for the (1S,2R,3R)-isomer should be well-resolved from other peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2% |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined by signal-to-noise ratio (e.g., 3:1). |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (e.g., 10:1). |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters should remain within limits. |

Spectroscopic and Mass Spectrometric Techniques for Structural Characterization of Rolapitant and its Metabolites

Spectroscopic and mass spectrometric techniques are indispensable for the unambiguous structural confirmation of the this compound and for identifying its metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the chemical structure of a molecule. vt.eduehu.es

¹H and ¹³C NMR: Provide information about the hydrogen and carbon framework of the molecule, respectively.

2D NMR (e.g., COSY, HSQC, HMBC): Establish the connectivity between atoms, allowing for the complete assignment of the structure and confirmation of the relative stereochemistry of the (1S,2R,3R)-isomer.

Mass Spectrometry (MS) provides information about the mass of the molecule and its fragments. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the parent ion, which allows for the calculation of its elemental formula, confirming the molecular formula of Rolapitant.

Tandem Mass Spectrometry (MS/MS): The parent ion is fragmented, and the masses of the fragments are analyzed. This fragmentation pattern is unique to the molecule's structure and is crucial for confirming its identity. tandfonline.com When coupled with a separation technique like HPLC (LC-MS/MS), it is a powerful method for identifying and structurally characterizing metabolites in complex biological samples like plasma or urine. researchgate.nettandfonline.com By comparing the fragmentation patterns of metabolites to that of the parent drug, the sites of metabolic modification (e.g., hydroxylation, oxidation) can be determined.

Bioanalytical Methods for Preclinical Pharmacokinetic Studies

The characterization of the pharmacokinetic profile of Rolapitant and its metabolites in preclinical studies necessitates the use of robust and sensitive bioanalytical methods. A cornerstone of this analysis is a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Rolapitant and its primary active metabolite, M19 (SCH 0720881), in biological matrices such as plasma. fda.gov The development of such methods is a critical component of preclinical research, providing essential data for pharmacokinetic analysis. nih.gov

LC-MS/MS offers high sensitivity and specificity, which is crucial for accurately measuring drug concentrations over a wide dynamic range. nih.govnih.gov The general workflow for these preclinical assays involves several key steps. Sample preparation typically begins with protein precipitation to remove larger molecules from the plasma samples. nih.govresearchgate.net This is followed by chromatographic separation, commonly using a C18 reverse-phase column, to isolate the analyte of interest from other matrix components. nih.gov The final step is detection by a tandem mass spectrometer, often operating in the multiple reaction monitoring (MRM) mode to ensure precise and selective quantification. nih.gov

Validation of these bioanalytical methods is performed in accordance with regulatory guidelines to ensure reliability. Key validation parameters include selectivity, linearity, accuracy, precision, robustness, and stability of the analyte in the biological matrix. nih.gov The application of these validated methods in preclinical animal models, such as rats, allows for the determination of key pharmacokinetic parameters, which are fundamental to understanding the drug's disposition in a living system. nih.govnih.gov While specific validation reports for Rolapitant's preclinical assays are proprietary, the methodologies are consistent with established standards for small molecule drug analysis in pharmacokinetic studies. fda.govmdpi.com

Table 1: Key Components of a Typical LC-MS/MS Method for Preclinical Pharmacokinetic Analysis

| Component | Description | Common Example for NK1R Antagonists |

|---|---|---|

| Analytical Technique | The primary instrumentation used for detection and quantification. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fda.govnih.gov |

| Biological Matrix | The physiological fluid or tissue in which the drug is measured. | Plasma, Brain Microdialysate nih.govresearchgate.net |

| Sample Preparation | Steps taken to extract the analyte from the biological matrix. | Protein Precipitation followed by Liquid-Liquid Extraction researchgate.net |

| Chromatography | The process of separating the analyte from other components. | Reversed-phase HPLC with a C18 column nih.gov |

| Detection Mode | The specific mass spectrometry technique used for quantification. | Multiple Reaction Monitoring (MRM) nih.gov |

| Validation Parameters | Criteria assessed to ensure the method is reliable and reproducible. | Linearity, Accuracy, Precision, Selectivity, Stability nih.gov |

Investigation of Novel Therapeutic Applications (Preclinical/Mechanistic)

The therapeutic potential of antagonizing the neurokinin-1 (NK1) receptor extends far beyond its established role in managing emesis. Preclinical research has extensively investigated the substance P (SP)/NK1R system as a promising target in a variety of pathological conditions. mdpi.com

Cancer: A significant body of preclinical evidence supports the role of the SP/NK1R axis in cancer progression. nih.gov Many human tumor cell lines overexpress the NK1 receptor. mdpi.com The binding of SP to NK1R can promote tumor cell proliferation, migration, angiogenesis, and inhibit apoptosis. mdpi.comresearchgate.net Consequently, NK1 receptor antagonists have demonstrated broad-spectrum antitumor activity in vitro and in vivo. nih.govnih.gov These agents have been shown to induce apoptosis and inhibit cell growth in various cancer models, including osteosarcoma, glioma, melanoma, and pancreatic cancer. nih.govmdpi.com This has led to the proposition of using NK1R antagonists as a targeted anticancer strategy, irrespective of the tumor type. mdpi.com

Pain: In preclinical pain research, NK1 receptor antagonists have shown efficacy in models of inflammatory and neuropathic pain. nih.govepain.org The release of substance P in the spinal cord is a key event in pain transmission, and sustained activation of the NK1 receptor contributes to pain hypersensitivity. epain.orgpnas.org Preclinical studies have demonstrated that NK1R antagonists can inhibit the SP-induced activation of spinal neurons, thereby attenuating nociceptive responses. epain.org However, the translation of these findings into effective analgesics for humans has proven challenging, a discrepancy that remains an active area of investigation. nih.gov Recent research suggests that targeting NK1 receptors located in endosomes could lead to more sustained pain relief. pnas.org

Inflammation: The SP/NK1R system is a significant modulator of neurogenic inflammation. nih.gov Antagonism of the NK1 receptor is considered a promising therapeutic approach for various neuroinflammatory conditions. nih.govjneurology.com In animal models of central nervous system inflammation, NK1R antagonists have been shown to reduce key inflammatory processes, such as blood-brain barrier dysfunction, cerebral edema, and the production of pro-inflammatory cytokines. mdpi.com These effects have been observed in models of bacterial meningitis and traumatic brain injury, suggesting a potential neuroprotective role. jneurology.commdpi.com

Neuropsychiatric Disorders: The distribution of SP and NK1 receptors in brain regions associated with emotion and stress has prompted investigation into the utility of NK1R antagonists for neuropsychiatric disorders. mdpi.comnih.gov Preclinical studies have provided evidence for the anxiolytic and antidepressant properties of these compounds. mdpi.comcambridge.org NK1R antagonists are active in various animal models used to screen for antidepressant and anxiolytic effects. cambridge.org Furthermore, there is emerging preclinical interest in their potential for treating substance use disorders. uga.eduresearchgate.net

Table 2: Summary of Preclinical Findings for NK1R Antagonism in Non-Emetic Disease Models

| Disease Model | Key Preclinical Findings | Mechanism of Action | Representative NK1R Antagonists Studied |

|---|---|---|---|

| Cancer | Antiproliferative, pro-apoptotic, anti-angiogenic, and antimetastatic effects. nih.govnih.gov | Inhibition of SP-mediated mitogenesis and survival signals in NK1R-overexpressing tumor cells. mdpi.commdpi.com | Aprepitant, L-733,060, L-732,138 mdpi.commdpi.com |

| Pain | Attenuation of nociceptive responses in inflammatory and neuropathic pain models. nih.govepain.org | Blockade of SP-induced activation of second-order spinal neurons. epain.orgpnas.org | Aprepitant, Netupitant (B1678218) analogs epain.orgpnas.org |

| Inflammation | Reduction of neuroinflammation, cerebral edema, and pro-inflammatory cytokine levels. mdpi.com | Inhibition of SP-mediated increases in microvascular permeability and inflammatory cell recruitment. nih.govmdpi.com | L-703,606, SR140333 jneurology.commdpi.com |

| Neuropsychiatric Disorders | Anxiolytic and antidepressant-like effects in animal models. mdpi.comcambridge.org | Modulation of neural circuits involved in stress, anxiety, and mood regulation. mdpi.comnih.gov | Aprepitant (MK-869) cambridge.orgwikipedia.org |

A novel direction in the development of NK1 receptor antagonists involves using carbohydrates as a structural scaffold. nih.gov This approach leverages sugars, which are abundant, renewable, and low-cost raw materials, for the asymmetric synthesis of pharmacologically active molecules. nih.govacs.org Researchers have successfully synthesized new NK1R antagonists derived from monosaccharides such as D-galactose and L-arabinose. acs.org

The design of these carbohydrate-based antagonists incorporates key pharmacophoric features of known non-peptide NK1R antagonists. acs.org Specifically, they include a 3,5-bis(trifluoromethyl)benzyl group at the anomeric position and a second aromatic fragment, such as a p-fluorophenyl group, attached elsewhere on the sugar ring. nih.gov These substitutions are installed with a specific stereochemistry (1,2-cis orientation) that is considered crucial for antagonistic activity. acs.org

Preclinical evaluation of these novel compounds has demonstrated both high-affinity binding to the NK1 receptor and potent antagonistic activity. nih.gov Furthermore, these carbohydrate-based derivatives have exhibited a broad spectrum of selective anticancer activity against various human cancer cell lines, with a potency comparable to the well-known chemotherapy agent Cisplatin. nih.govacs.org This strategy has led to the identification of promising hit compounds, such as a specific D-galactose derivative (14α), which shows both significant NK1R antagonist effects and marked selective cytotoxicity against multiple cancer cell types. nih.gov This research opens a new avenue for creating structurally diverse and potentially more effective NK1R antagonists for therapeutic applications, particularly in oncology. nih.gov

Drug repurposing, or the investigation of existing drugs for new therapeutic purposes, is a cost-effective strategy that can accelerate clinical adoption by leveraging known safety profiles. nih.gov The NK1 receptor antagonist class is a prime candidate for such exploration, with significant research focused on repurposing the approved antiemetic drug aprepitant as a broad-spectrum antitumor agent. nih.govresearchgate.net

The primary rationale for this repurposing effort is the frequent overexpression of the NK1 receptor in a wide variety of human malignancies. mdpi.comnih.gov This overexpression makes the NK1R a viable therapeutic target on cancer cells. mdpi.com Preclinical studies have extensively demonstrated that aprepitant exerts dose-dependent antitumor effects, including inducing apoptosis and inhibiting proliferation, angiogenesis, and metastasis in numerous cancer cell lines and animal models. nih.govnih.govmdpi.com

By blocking the NK1 receptor on tumor cells, antagonists like aprepitant inhibit the cancer-promoting effects of substance P. mdpi.com This mechanism offers a targeted anticancer strategy that could be applicable across many different types of cancer. nih.gov Research is ongoing to fully elucidate the potential of aprepitant, either as a monotherapy or in combination with standard chemotherapy or radiotherapy, to improve cancer treatment outcomes. nih.govmdpi.com The existing clinical data on aprepitant's safety as an antiemetic provides a strong foundation for exploring its new role as an anticancer drug. nih.gov

Q & A

Basic Research Questions

Q. How can researchers design experiments to assess the pharmacokinetic properties of Rolapitant (1S,2R,3R)-Isomer compared to its stereoisomers?

- Methodological Answer : Use the PICOT framework to structure the study:

- P opulation: In vitro/in vivo models (e.g., cytochrome P450 enzymes, rodent models).

- I ntervention: Administration of (1S,2R,3R)-isomer vs. other stereoisomers (e.g., (1S,2S,3R), (1S,2S,3S)).

- C omparison: Pharmacokinetic parameters (e.g., half-life, bioavailability, clearance).

- O utcome: Differences in metabolic stability, receptor binding affinity, or toxicity.

- T ime: Duration of observation (e.g., 24-hour plasma concentration monitoring).

Q. What analytical techniques are optimal for resolving this compound from its diastereomers during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use polysaccharide-based chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol mobile phases.

- NMR Spectroscopy : Compare and chemical shifts to differentiate stereoisomers.

- Reference Standards : Cross-validate results with CAS-registered isomers (e.g., (1S,2S,3R)-isomer: 1214741-29-3) .

Advanced Research Questions

Q. How can researchers address contradictory data on the metabolic stability of this compound in different experimental models?

- Methodological Answer :

- Systematic Review : Apply the SPIDER framework for qualitative synthesis:

- S ample: Studies reporting stability data.

- P henomenon of Interest: Discrepancies in stability results.

- D esign: Compare in vitro (microsomal assays) vs. in vivo (rodent PK studies).

- E valuation: Identify confounding variables (e.g., storage conditions, solvent systems).

- R esearch Type: Meta-analysis of peer-reviewed studies.

- Statistical Tools : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability .

Q. What molecular dynamics (MD) approaches are suitable for studying the isomer-specific binding of this compound to the NK1 receptor?

- Methodological Answer :

- Simulation Design :

Force Fields : Apply AMBER or CHARMM for ligand-receptor interactions.

Trajectory Analysis : Calculate binding free energy (MM-PBSA/GBSA) and hydrogen-bond occupancy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.